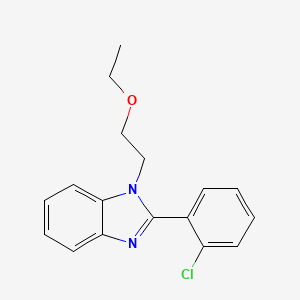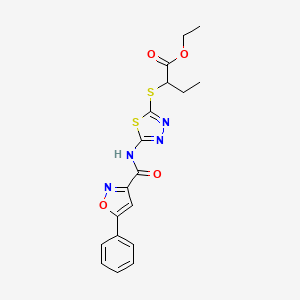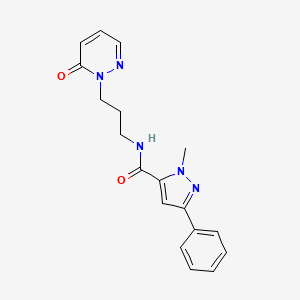
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-(2-chlorophenyl)-2-ethoxyethyl ketone under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-chlorophenyl)-1H-benzimidazole
- 2-(2-ethoxyethyl)-1H-benzimidazole
- 2-(2-chlorophenyl)-1-(2-methoxyethyl)-1H-benzimidazole
Uniqueness
2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is unique due to the presence of both the chlorophenyl and ethoxyethyl groups
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOFHHCLYCDCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2635432.png)
![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2635433.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2635435.png)
![3-phenyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2635438.png)
![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE](/img/structure/B2635442.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-3,3-dimethylbutanamide](/img/structure/B2635445.png)

![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2635452.png)

